![molecular formula C24H22N6O2S B2383917 N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872988-31-3](/img/structure/B2383917.png)
N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H22N6O2S and its molecular weight is 458.54. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alzheimer’s Disease Research
N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide: and its derivatives have been investigated as potential acetylcholinesterase (AChE) inhibitors. AChE inhibitors play a crucial role in managing Alzheimer’s disease (AD) by increasing acetylcholine levels in the brain. These compounds were designed based on the structural features of donepezil, a clinically used AChE inhibitor for AD treatment .
Anticancer Properties
Several derivatives of this compound have demonstrated strong cytotoxicity against human cancer cell lines, including SW620 (colon cancer), PC3 (prostate cancer), and NCI-H23 (lung cancer). Notably, compound 5g exhibited potent anticancer activity with IC50 values as low as 0.65 μM, surpassing adriamycin, a positive control .
Free Radical Scavenging
While most derivatives showed weak DPPH free radical-scavenging activity, further exploration of their antioxidant potential could be valuable. Investigating their ability to neutralize free radicals may reveal additional therapeutic applications .
Enzyme Inhibition Studies
Considering the triazolo[4,3-b]pyridazin-3-yl moiety, these compounds might interact with other enzymes beyond AChE. Exploring their inhibitory effects on other enzymes (e.g., carbonic anhydrase, cholinesterase) could uncover novel therapeutic applications .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . They have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that the triazole and thiadiazine moieties in similar compounds can make specific interactions with different target receptors . These interactions can lead to changes in the function of these targets, which can result in various biological effects.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors . The downstream effects of these interactions can vary depending on the specific targets and the nature of the interactions.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide insights into the potential ADME properties of this compound and their impact on its bioavailability.
Result of Action
Similar compounds have been found to have a variety of effects, including inhibiting cell proliferation and inducing apoptosis . These effects can contribute to the compound’s potential therapeutic activities.
properties
IUPAC Name |
N-[2-[6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2S/c31-23(29-15-13-17-6-4-5-9-19(17)29)16-33-22-11-10-20-26-27-21(30(20)28-22)12-14-25-24(32)18-7-2-1-3-8-18/h1-11H,12-16H2,(H,25,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQQMKBLEGDVRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN4C(=NN=C4CCNC(=O)C5=CC=CC=C5)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2383834.png)
![1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole](/img/structure/B2383835.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2383836.png)
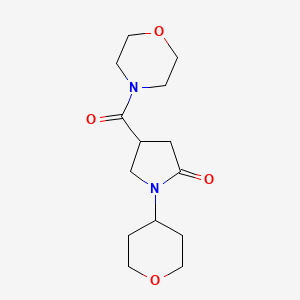
![9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2383840.png)
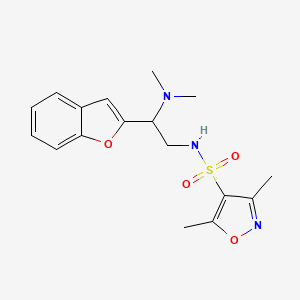
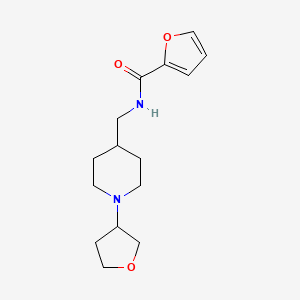
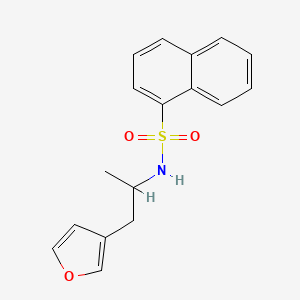
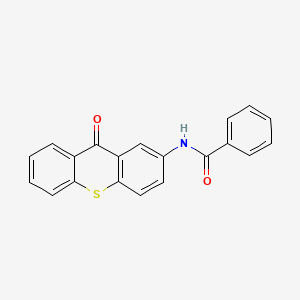
![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone](/img/structure/B2383849.png)
![3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate](/img/structure/B2383851.png)
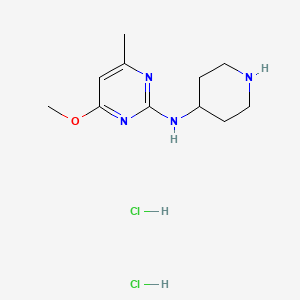
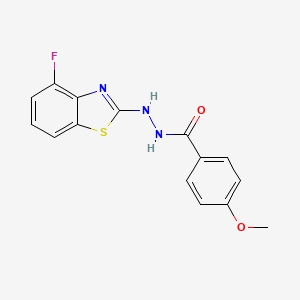
![1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2383857.png)